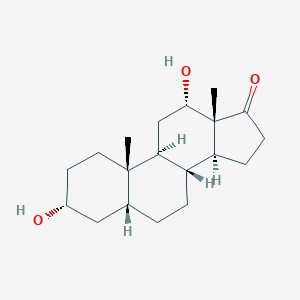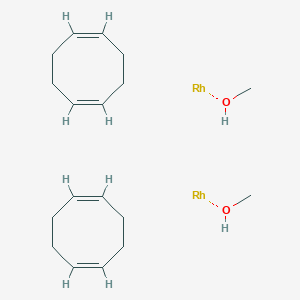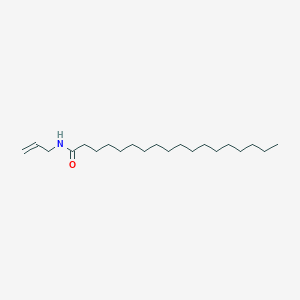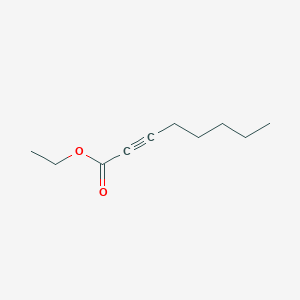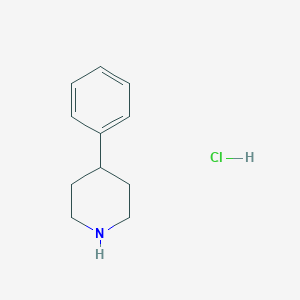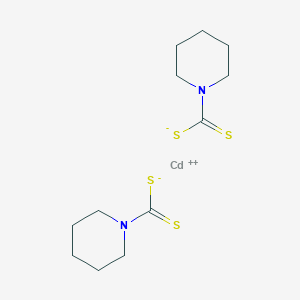
Cadmium bis(piperidine-1-carbodithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium bis(piperidine-1-carbodithioate) is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a cadmium complex that is formed by the reaction of cadmium chloride with piperidine-1-carbodithioate. The resulting compound has been found to have several interesting properties that make it useful in various research applications.
Wirkmechanismus
The mechanism of action of cadmium bis(piperidine-1-carbodithioate) involves its ability to bind to and inhibit various enzymes that are involved in the detoxification of cadmium in the body. This compound has been found to inhibit enzymes such as metallothionein and glutathione S-transferase, which are responsible for binding and removing cadmium from the body. By inhibiting these enzymes, cadmium bis(piperidine-1-carbodithioate) can increase the toxicity of cadmium in the body.
Biochemische Und Physiologische Effekte
Cadmium bis(piperidine-1-carbodithioate) has been found to have several biochemical and physiological effects. In addition to its ability to inhibit enzymes involved in the detoxification of cadmium, this compound has also been found to induce oxidative stress and DNA damage in cells. These effects can lead to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cadmium bis(piperidine-1-carbodithioate) in lab experiments is its ability to selectively inhibit enzymes involved in the detoxification of cadmium. This allows researchers to study the mechanisms of cadmium toxicity in a controlled setting. However, one limitation of using this compound is its potential toxicity to cells and tissues. Careful dosing and handling of the compound is required to avoid unintended toxicity.
Zukünftige Richtungen
There are several future directions for the study of cadmium bis(piperidine-1-carbodithioate). One potential direction is the development of new therapeutic agents for the treatment of cadmium poisoning. By studying the mechanisms of action of this compound, researchers may be able to identify new targets for drug development. Another potential direction is the study of the effects of cadmium bis(piperidine-1-carbodithioate) on other enzymes and biological pathways. This may lead to a better understanding of the broader effects of cadmium toxicity on the body.
Synthesemethoden
The synthesis of cadmium bis(piperidine-1-carbodithioate) involves the reaction of cadmium chloride with piperidine-1-carbodithioate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cadmium bis(piperidine-1-carbodithioate) has been used in various scientific research applications. One of the most common applications is in the study of cadmium toxicity. This compound has been found to be a potent inhibitor of various enzymes that are involved in the detoxification of cadmium in the body. As such, it has been used to study the mechanisms of cadmium toxicity and to identify potential therapeutic targets for the treatment of cadmium poisoning.
Eigenschaften
CAS-Nummer |
14949-59-8 |
|---|---|
Produktname |
Cadmium bis(piperidine-1-carbodithioate) |
Molekularformel |
C12H20CdN2S4 |
Molekulargewicht |
433 g/mol |
IUPAC-Name |
cadmium(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
CBRPDZBWFKLGJH-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
Kanonische SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
Andere CAS-Nummern |
14949-59-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



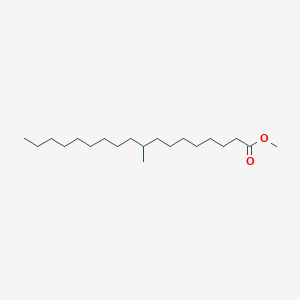
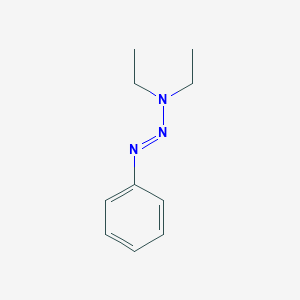

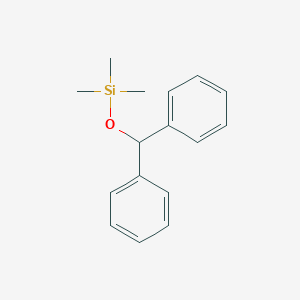
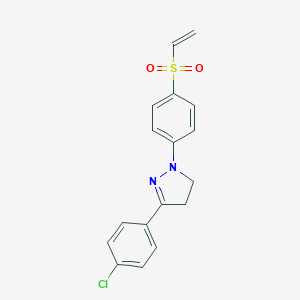
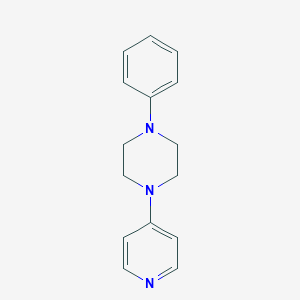
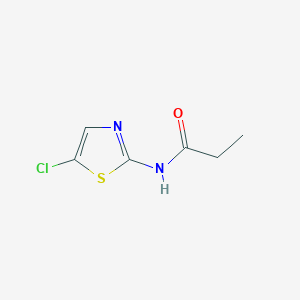

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
